N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2-aminopyrimidine, the thiophene and trifluoromethyl groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Methoxypropyl Group: The 3-methoxypropyl group can be attached via nucleophilic substitution reactions, using reagents like 3-methoxypropyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogenation or alkylation reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the methoxypropyl group.
N-(3-methoxypropyl)-4-(phenyl)-6-(trifluoromethyl)pyrimidin-2-amine: Has a phenyl group instead of a thiophene ring.
Uniqueness
N-(3-methoxypropyl)-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the methoxypropyl group and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H14F3N3OS |
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Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14F3N3OS/c1-20-6-3-5-17-12-18-9(10-4-2-7-21-10)8-11(19-12)13(14,15)16/h2,4,7-8H,3,5-6H2,1H3,(H,17,18,19) |
InChI Key |
QGGSYSYADOLJFX-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2 |
Origin of Product |
United States |
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